molecular formula C23H19FN4O4 B2840233 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide CAS No. 1326917-44-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide

Cat. No.: B2840233
CAS No.: 1326917-44-5
M. Wt: 434.427
InChI Key: XHFJQOGERWRGSG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazolopyrazine Core: This involves the condensation of hydrazine with a diketone, followed by cyclization to form the pyrazolopyrazine structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyrazine core through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzodioxole and pyrazolopyrazine systems in various chemical reactions.

Biology

Biologically, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide has shown potential as an anticancer agent. It has been evaluated for its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Medicine

In medicine, this compound is being explored for its anti-inflammatory properties. It has been found to inhibit key enzymes involved in the inflammatory response, making it a candidate for the development of new anti-inflammatory drugs.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide involves the inhibition of specific molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The anti-inflammatory effects are due to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-17-4-2-16(3-5-17)18-12-19-23(30)27(9-10-28(19)26-18)8-7-22(29)25-13-15-1-6-20-21(11-15)32-14-31-20/h1-6,9-11,18-19,26H,7-8,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUXLERIWIUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(C=C2)CCC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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